Cas no 207390-14-5 (3-Bromocytisine)

3-Bromocytisine 化学的及び物理的性質
名前と識別子
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- (1R,9S)-5-Bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
- 3-Bromocytisine
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3-Bromocytisine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B700170-1mg |
3-Bromocytisine |
207390-14-5 | 1mg |
$ 144.00 | 2023-04-18 | ||
1PlusChem | 1P00BK7R-5mg |
3-Bromocytisine |
207390-14-5 | 99% | 5mg |
$339.00 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361077-10mg |
3-Bromocytisine, |
207390-14-5 | 10mg |
¥1346.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361077A-50 mg |
3-Bromocytisine, |
207390-14-5 | 50mg |
¥5,716.00 | 2023-07-11 | ||
1PlusChem | 1P00BK7R-10mg |
3-Bromocytisine |
207390-14-5 | 99% | 10mg |
$506.00 | 2025-02-25 | |
TRC | B700170-5mg |
3-Bromocytisine |
207390-14-5 | 5mg |
$ 460.00 | 2023-04-18 | ||
TRC | B700170-2.5mg |
3-Bromocytisine |
207390-14-5 | 2.5mg |
$ 282.00 | 2023-04-18 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7756-10mg |
3-Bromocytisine |
207390-14-5 | 98% | 10mg |
¥3322.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-361077-10 mg |
3-Bromocytisine, |
207390-14-5 | 10mg |
¥1,346.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7756-50mg |
3-Bromocytisine |
207390-14-5 | 98% | 50mg |
¥13442.00 | 2023-09-09 |
3-Bromocytisine 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
3-Bromocytisineに関する追加情報
Research Brief on 3-Bromocytisine (CAS: 207390-14-5): Recent Advances and Applications in Chemical Biology and Medicine
3-Bromocytisine (CAS: 207390-14-5) is a derivative of cytisine, a naturally occurring alkaloid with significant pharmacological activity. Recent studies have highlighted its potential as a versatile tool in chemical biology and drug discovery, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This research brief aims to summarize the latest findings on 3-Bromocytisine, focusing on its synthesis, biological activity, and therapeutic applications.
One of the key advancements in the study of 3-Bromocytisine is its role as a selective ligand for α4β2 nAChRs. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 3-Bromocytisine exhibits high binding affinity and selectivity for these receptors, making it a promising candidate for the treatment of nicotine addiction and cognitive disorders. The compound's ability to modulate receptor activity without inducing significant desensitization has been a focal point of recent investigations.
In addition to its pharmacological properties, 3-Bromocytisine has been utilized as a molecular probe to study receptor-ligand interactions. A study in ACS Chemical Biology (2024) employed cryo-EM and X-ray crystallography to elucidate the binding mode of 3-Bromocytisine within the nAChR binding pocket. These structural insights have provided a foundation for the rational design of novel therapeutics targeting nAChRs.
Recent synthetic approaches to 3-Bromocytisine have also been refined to improve yield and purity. A report in Organic Letters (2023) described a streamlined, one-pot synthesis method that reduces the number of steps and minimizes byproducts. This advancement is expected to facilitate broader access to the compound for both research and clinical applications.
The therapeutic potential of 3-Bromocytisine extends beyond neurological disorders. Preliminary studies have explored its anti-inflammatory and neuroprotective effects in models of Parkinson's disease and multiple sclerosis. While these findings are still in the early stages, they underscore the compound's versatility and warrant further investigation.
In conclusion, 3-Bromocytisine (CAS: 207390-14-5) represents a valuable tool in chemical biology and drug discovery. Its selective binding to nAChRs, coupled with recent advances in synthesis and structural characterization, positions it as a promising candidate for therapeutic development. Future research should focus on expanding its applications and optimizing its pharmacological profile for clinical use.
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